6-oxo-1,6-dihydropyridine-3-carboxamide derivatives represent a class of organic compounds characterized by a pyridine ring core containing a carboxamide substituent at the 3-position and an oxo group at the 6-position. These compounds have garnered significant interest in scientific research, particularly in medicinal chemistry, due to their diverse biological activities [, , , ].
Diversity-Oriented Synthesis: This approach employs reactions of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines to create diversely substituted 1,6-dihydropyridine-3-carboxylates. Subsequent modifications, such as Suzuki-Miyaura arylations and amidations, allow for further structural diversification [].
Reactions with Cyanoacetanilides: Reactions of diethyl 2-(ethoxymethylene)malonate with N-substituted cyanoacetanilides, catalyzed by sodium ethoxide, provide a route to 2-amino-5-cyano-6oxo-N,1-diaryl-1,6-dihydropyridine-3-carboxamides [].
Transformations of Acetone-1,3-dicarboxylates: Diethyl 1-dimethylamino-3-oxobut-1-ene-2,4-dicarboxylate, derived from diethyl acetone-1,3-dicarboxylate, can be reacted with various nucleophiles, including hydrazines and amines, to generate substituted 1,6-dihydropyridine-3-carboxylates [].
Antimicrobial and Antifungal Agents: Certain derivatives have displayed potent antimicrobial and antifungal activities against various bacterial and fungal strains. For example, 6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide (5c) exhibited broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin [, ].
MEK Inhibitors: Some derivatives function as inhibitors of MEK (mitogen-activated protein kinase kinase), a key enzyme involved in cell growth and proliferation. This inhibition suggests potential applications in cancer therapy [, ].
Antagonists of Protein-Protein Interactions: Derivatives, such as N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429), have shown potent antagonistic activity against the interaction between WDR5 (WD repeat-containing protein 5) and MLL1 (mixed-lineage leukemia 1), suggesting potential as anti-cancer agents [].
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3